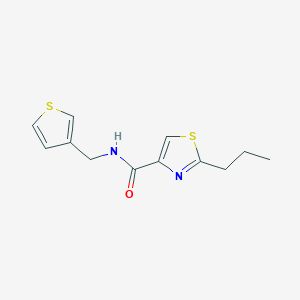

![molecular formula C23H21FN4O B5542356 7-fluoro-2-methyl-4-{[2-(4-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5542356.png)

7-fluoro-2-methyl-4-{[2-(4-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzimidazo[1,2-a]quinolines, including structures related to "7-fluoro-2-methyl-4-{[2-(4-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}quinoline", typically involves microwave-assisted uncatalyzed amination protocols. These processes yield compounds characterized by significant fluorescence emission intensity when bound to ct-DNA, hinting at their potential as DNA-specific fluorescent probes (Perin et al., 2011).

Molecular Structure Analysis

The crystal and molecular structures of benzimidazoquinolines exhibit planarity with weak intermolecular hydrogen bonds and π–π aromatic interactions. This structural arrangement contributes to their stability and reactivity, influencing their chemical behavior and interaction with biological macromolecules (Perin et al., 2011).

Aplicaciones Científicas De Investigación

Fluorescent Probes for DNA Detection

One notable application is in the development of novel fluorescent probes for DNA detection. For instance, the synthesis of novel benzimidazo[1,2-a]quinolines, which share structural similarities with the compound , has been accomplished. These compounds exhibit significant fluorescence emission intensity when bound to ct-DNA, highlighting their potential as DNA-specific fluorescent probes (Perin et al., 2011).

Sensing Technologies

Another area of application is in sensing technologies, particularly for detecting hazardous substances. A study involving a quinoline-benzimidazole conjugate demonstrated visual fluorescence quenching towards picric acid, showcasing its utility as a highly sensitive and selective sensor (Jiang et al., 2019). This indicates the potential of structurally similar compounds for environmental monitoring and safety applications.

Pharmaceutical Developments

Furthermore, derivatives of benzimidazole and quinoline have been explored for their antitumor properties. The synthesis and biological evaluation of new benzimidazole derivatives related to benzimidazo[1,2-a]quinolines have shown significant antiproliferative activity on various tumor cell lines. These findings suggest that modifications to the core structure could yield compounds with enhanced therapeutic efficacy (Hranjec et al., 2010).

Optoelectronic Materials

The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems has been identified as valuable for creating novel optoelectronic materials. These materials are used in the development of organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, showcasing the versatility of quinoline and its derivatives in advanced technology applications (Lipunova et al., 2018).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

(7-fluoro-2-methylquinolin-4-yl)-[2-(4-methyl-1H-benzimidazol-2-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN4O/c1-13-5-3-6-18-21(13)27-22(26-18)20-7-4-10-28(20)23(29)17-11-14(2)25-19-12-15(24)8-9-16(17)19/h3,5-6,8-9,11-12,20H,4,7,10H2,1-2H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUKQLFLDCOPTNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC(=N2)C3CCCN3C(=O)C4=C5C=CC(=CC5=NC(=C4)C)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5542289.png)

![7-[(3-chlorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5542300.png)

![N-[3-(3,4-dihydro-2(1H)-isoquinolinyl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5542314.png)

![N-{[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl}-N'-(4-nitrophenyl)sulfamide](/img/structure/B5542321.png)

![2-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-5-methylpyrazine](/img/structure/B5542342.png)

![8-bromo-7-methyl-2,3-dihydro-9H-[1,4]dioxino[2,3-h]chromen-9-one](/img/structure/B5542346.png)

![9-nitrobenzo[b]naphtho[1,2-f]oxepine-11-carbonitrile](/img/structure/B5542350.png)

![3-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5542365.png)

![N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-beta-alanine](/img/structure/B5542380.png)

![4-{[(2-pyridinylthio)acetyl]amino}benzamide](/img/structure/B5542382.png)